molecular formula C8H18N2 B2952893 N-(4-aminobutyl)-N-methylcyclopropanamine CAS No. 1095038-58-6

N-(4-aminobutyl)-N-methylcyclopropanamine

Cat. No.: B2952893
CAS No.: 1095038-58-6
M. Wt: 142.246
InChI Key: VTYJBGKJWZMFOR-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-N-methylcyclopropanamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropane ring and an aminobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-N-methylcyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 4-aminobutylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the cyclopropane ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or platinum on carbon can also enhance the efficiency of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-N-methylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or other electrophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted products with various functional groups.

Scientific Research Applications

N-(4-aminobutyl)-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis. These interactions result in various physiological effects, including modulation of cellular signaling pathways and regulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminobutyl)-N-ethylisoluminol
  • N-(4-aminobutyl)acetamide
  • 1-(4-aminobutyl)guanidine

Uniqueness

N-(4-aminobutyl)-N-methylcyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable molecule for various applications in scientific research and industry.

Properties

IUPAC Name

N'-cyclopropyl-N'-methylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(8-4-5-8)7-3-2-6-9/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYJBGKJWZMFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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